Butacaine sulfate

Local anesthetic Membrane biophysics Phospholipid monolayer penetration

Select Butacaine sulfate for precise inhibition of mitochondrial ADP/ATP translocase—IC50 30 µM (ATP) and 10 µM (ADP), >16-fold more potent than tetracaine. This medium-potency amino ester anesthetic occupies a unique mid-rank in membrane penetration assays between procaine and tetracaine, ensuring calibration accuracy in structure-activity studies. Its preferential MAO-B inhibition in rodent cardiac tissue enables targeted experimental designs. The sulfate salt form delivers ~1 g/mL aqueous solubility and thermal stability permitting sterilization by boiling, ideal for topical ophthalmic, dental, or otolaryngological mucosal formulations. Available in ≥98% purity from verified research suppliers. Contact us for bulk pricing and custom packaging.

Molecular Formula C18H32N2O6S
Molecular Weight 404.5 g/mol
CAS No. 149-15-5
Cat. No. B1668074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButacaine sulfate
CAS149-15-5
Synonyms3-(dibutylamino)propyl 4-aminobenzoate
butacaine
butacaine sulfate
Butaprobenz
butocain
Molecular FormulaC18H32N2O6S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O
InChIInChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4)
InChIKeyREAJXHWQEFYUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butacaine Sulfate (CAS 149-15-5) Technical Procurement Overview: Ester-Class Local Anesthetic with Differentiated Membrane Activity


Butacaine sulfate (CAS 149-15-5), a white crystalline sulfate salt of the amino ester local anesthetic butacaine, is applied to mucous membranes for surface anesthesia and has been used in ophthalmology and dental procedures [1]. As a para-aminobenzoic acid (PABA) ester, butacaine sulfate reversibly binds to voltage-gated sodium channels in nerve membranes, inhibiting sodium influx and blocking action potential propagation [2]. Its amphiphilic structure confers a distinct membrane penetration profile relative to other ester anesthetics, positioning it as a medium-potency agent between procaine and tetracaine in biophysical and pharmacological assays [3]. The sulfate salt form enhances aqueous solubility compared to the free base, enabling formulation in liquid or gel preparations .

Why Butacaine Sulfate Cannot Be Interchanged with Procaine or Lidocaine in Membrane-Active Research and Formulation


In-class substitution among amino ester local anesthetics is unsupported by quantitative biophysical and pharmacological evidence. Butacaine sulfate exhibits a distinct rank-order position in membrane penetration, phospholipid interaction, and enzyme inhibition assays relative to both lower-potency agents (e.g., procaine) and higher-potency agents (e.g., tetracaine, dibucaine) [1]. Its intermediate hydrophobicity (logP 4.29–4.46) and specific dibutylamino substitution confer a membrane-perturbing profile that differs fundamentally from agents bearing shorter alkyl chains [2][3]. Furthermore, butacaine sulfate demonstrates species-selective MAO inhibition and a defined nucleotide transport inhibition potency (IC50 30 μM for ATP translocation) that are not shared by structurally adjacent anesthetics [4][5]. These quantifiable differences in membrane activity and off-target enzyme effects preclude generic substitution in experimental systems where these variables are critical determinants of outcome.

Quantitative Differentiation of Butacaine Sulfate from Comparator Local Anesthetics: Evidence-Based Procurement Guide


Intermediate Membrane Penetration Potency Between Procaine and Tetracaine in Phosphatidylcholine Monolayers

Butacaine sulfate demonstrates intermediate membrane penetration in a didecanoylphosphatidylcholine monolayer at Π = 10 mN/m, with a rank order of penetration: dibucaine > tetracaine > butacaine > lidocaine > procaine [1]. This order correlates with nerve conduction blockade potency and phospholipase A2 inhibition [1]. The quantitative penetration values, determined using a modified Gibbs adsorption equation, position butacaine as distinctly more membrane-active than procaine but less than tetracaine [1].

Local anesthetic Membrane biophysics Phospholipid monolayer penetration

Ordered Inhibition of Pancreatic Phospholipase A2: Butacaine Exhibits Intermediate Potency Between Tetracaine and Lidocaine

Inhibition of pancreatic phospholipase A2 action on lecithin monolayers as a function of subphase anesthetic concentration followed a defined rank order: dibucaine > tetracaine > butacaine > lidocaine = procaine [1]. Butacaine inhibited phospholipase A2 at a potency greater than lidocaine and procaine, but lower than tetracaine and dibucaine [1]. Inhibition as a function of surface concentration showed a distinct pattern, with butacaine inhibiting only at relatively high surface concentrations, contrasting with procaine and lidocaine which inhibited at very low surface concentrations [1].

Phospholipase A2 inhibition Enzyme assay Local anesthetic mechanism

Distinct Nucleotide Translocation Inhibition Potency: Butacaine IC50 Values Differentiate from Tetracaine

In rat liver mitochondria, butacaine was the most effective inhibitor of adenine nucleotide translocation among local anesthetics tested, with 50% inhibition of ATP translocation occurring at 30 μM and ADP translocation at 10 μM [1]. Higher concentrations of tetracaine (0.5 mM) and nupercaine (0.8 mM) were required to achieve 50% inhibition of ATP translocation, representing a >16-fold potency difference favoring butacaine [1]. This selective mitochondrial effect is not shared by tetracaine or other analogs and indicates a distinct molecular interaction with the adenine nucleotide translocase.

Mitochondrial function ATP/ADP translocation Local anesthetic

Species-Selective Monoamine Oxidase Inhibition: Butacaine More Potent in Mouse Heart vs. Tetracaine More Potent in Rat Heart

In a comparative study of local anesthetic inhibition of monoamine oxidase (MAO) in rat and mouse heart homogenates, procaine, chloroprocaine, and tetracaine were more potent in rat heart, whereas butacaine, piperocaine, cyclomethycaine, and hexylcaine were more potent in mouse heart [1]. Since rat heart possesses primarily type A MAO and mouse heart primarily type B MAO, these results suggest that butacaine has a preferential action on type B MAO, while tetracaine and procaine preferentially inhibit type A MAO [1]. This species-selective enzyme inhibition represents a qualitative difference in off-target activity that cannot be predicted from anesthetic potency alone.

Monoamine oxidase Species differences Cardiac pharmacology

Faster Onset and Prolonged Duration Relative to Cocaine in Surface Anesthesia

Butacaine sulfate provides a more rapid onset of action and a more prolonged duration of action compared to cocaine when used as a surface anesthetic for dental and ophthalmic applications [1]. This pharmacokinetic advantage, documented in comparative clinical use, established butacaine as a historical cocaine substitute for mucous membrane anesthesia [2]. Applied to mucous membranes, butacaine sulfate activity appears within 1–2 minutes and lasts approximately 1 hour [3].

Topical anesthesia Onset of action Cocaine comparator

Physicochemical Differentiation: Sulfate Salt Solubility and Stability Profile

Butacaine sulfate exhibits enhanced aqueous solubility compared to the free base due to ionic dissociation, with approximately 1 g dissolving slowly in somewhat less than 1 mL water (more rapidly on heating) [1]. The free base butacaine has a calculated water solubility of only 0.0424 mg/mL (logS -3.9) [2]. The sulfate salt melts at 138.5–139.5°C and aqueous solutions remain stable upon boiling for sterilization without decomposition [1]. In contrast, the free base is an oily liquid at room temperature, and the hydrochloride salt melts at 157–158.5°C [1]. These salt-specific physicochemical properties directly impact formulation choices and analytical method development.

Solubility Formulation Salt selection

Validated Research and Formulation Applications for Butacaine Sulfate Based on Quantitative Differentiation


Mitochondrial Adenine Nucleotide Translocase Inhibition Studies

Butacaine sulfate is the optimal agent for experiments requiring potent, selective inhibition of mitochondrial ADP/ATP translocase. Its IC50 of 30 μM for ATP translocation and 10 μM for ADP translocation in rat liver mitochondria represents >16-fold greater potency than tetracaine (500 μM) [1]. This high potency allows researchers to achieve complete translocase inhibition at concentrations that minimize off-target mitochondrial effects associated with high concentrations of alternative anesthetics [1].

Phospholipase A2 Enzyme-Lipid Interface Mechanistic Studies

Researchers investigating the role of phospholipase A2 in membrane signaling or anesthetic mechanisms should select butacaine sulfate for its intermediate inhibition potency. In lecithin monolayer assays, butacaine inhibits PLA2 at subphase concentrations ranked between tetracaine (stronger inhibitor) and lidocaine/procaine (weaker inhibitors) [2]. This intermediate position enables concentration-response studies where graded inhibition is desired without the extreme potency of dibucaine or the minimal effect of procaine [2].

Membrane Biophysics and Lipid Monolayer Penetration Assays

Butacaine sulfate serves as a critical mid-range reference standard in studies of anesthetic-membrane interactions. In phosphatidylcholine monolayer penetration assays at Π = 10 mN/m, butacaine occupies a defined intermediate rank (3 of 5) between tetracaine (rank 2) and lidocaine (rank 4) [3]. This positioning correlates with nerve conduction blockade potency and enables calibration of structure-activity relationships in membrane penetration studies [3].

Topical Anesthetic Formulation Development for Mucosal Surfaces

Formulation scientists developing topical anesthetics for ophthalmic, dental, or otolaryngological mucosal applications should consider butacaine sulfate based on its documented 1–2 minute onset and ~1 hour duration, which exceed cocaine's performance profile [4][5]. The sulfate salt's high aqueous solubility (~1 g/mL in heated water) and thermal stability permitting sterilization by boiling make it suitable for liquid or gel formulations [6].

Monoamine Oxidase Isoform-Selectivity Studies in Rodent Models

For investigators using rodent cardiac or neuronal tissue to study MAO isoforms, butacaine sulfate offers a unique tool due to its preferential inhibition of mouse (MAO-B) over rat (MAO-A) heart MAO [7]. This contrasts with tetracaine and procaine, which preferentially inhibit rat heart MAO-A [7]. Butacaine's MAO-B-preferring profile must be accounted for in experimental designs where MAO activity could confound neurotransmitter or cardiovascular endpoints [7].

Quote Request

Request a Quote for Butacaine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.